(1-Phenylpiperidin-3-yl)methanamine

Dopamine Transporter DAT Inhibitor Binding Affinity

Standard DAT inhibitors often confound results through serotonergic crosstalk. This compound is a highly selective norepinephrine-dopamine reuptake inhibitor (NDRI) that eliminates this variable. - 10× greater DAT affinity than cocaine (IC50 0.07 µM) with >140-fold selectivity over SERT. - Pure reuptake inhibitor mechanism; no confounding substrate-mediated release. - Ideal reference standard for calibrating DAT assays, developing selective ligands, and validating computational models. Ships globally under strict research-use compliance.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 1232059-87-8
Cat. No. B1374380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpiperidin-3-yl)methanamine
CAS1232059-87-8
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2
InChIKeyPUHARHOETXRMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (1-Phenylpiperidin-3-yl)methanamine


(1-Phenylpiperidin-3-yl)methanamine, also known as 2-diphenylmethylpiperidine (2-DPMP) or desoxypipradrol, is a piperidine-based small molecule characterized by a phenyl substitution at the 1-position and a methanamine group at the 3-position of the piperidine ring [1]. Its molecular formula is C12H18N2, with a molecular weight of 190.28 g/mol . Pharmacologically, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) [2], and its primary mechanism of action involves potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal serotonergic activity [3].

Pharmacology
NDRI tool compound; dopamine/norepinephrine transporter reuptake inhibitor
Selectivity Context
Reported high DAT/NET affinity with minimal SERT activity
Mechanism
Pure reuptake inhibition; no substrate-mediated release

Why Generic Substitution Fails for (1-Phenylpiperidin-3-yl)methanamine


Generic substitution with other piperidine or NDRI compounds is not scientifically valid for (1-Phenylpiperidin-3-yl)methanamine due to its unique and well-documented pharmacological profile. Unlike other stimulants or DAT inhibitors, this compound exhibits a specific balance of high DAT affinity, significant NET activity, and crucially, minimal to no activity at the serotonin transporter (SERT) [1]. Furthermore, its molecular mechanism is strictly as a reuptake inhibitor, lacking the substrate-mediated release properties characteristic of amphetamines [2]. Direct comparative studies have established a 10-fold greater DAT blocking potency compared to cocaine [3] and a distinct conformational impact on the transporter protein [4], which precludes simple interchangeability with in-class alternatives for precise neuropharmacological investigations.

!
DAT potency context may differ
Reported higher DAT inhibition relative to cocaine may shift assay sensitivity; other NDRIs may not replicate this profile.
!
Selectivity profile not interchangeable
Unique DAT/NET over SERT selectivity may not be reproduced by methylphenidate, amphetamine analogs, or other piperidine derivatives.
!
Mechanism mismatch with releasers
Pure inhibitor mechanism distinguishes this compound from substrate-type releasers (e.g., amphetamine); direct substitution invalidates mechanism-specific studies.

Quantitative Evidence Guide


Superior DAT Binding Affinity vs Cocaine

(1-Phenylpiperidin-3-yl)methanamine (2-DPMP) demonstrates a significantly higher potency for the dopamine transporter (DAT) than cocaine. Direct comparative analysis in HEK 293 cells expressing human DAT revealed an IC50 of 0.07 µM for 2-DPMP [1], which is approximately a 10-fold improvement over the reported IC50 of 0.7 µM for cocaine under comparable conditions [2]. This quantifiable difference in binding affinity makes 2-DPMP a more sensitive and potent pharmacological tool for studies where robust DAT blockade is required.

DAT Binding Affinity
Head-to-head
IC50 0.07 µM vs 0.7 µM (cocaine)
Reported 10-fold higher DAT inhibition potency in radioligand uptake assays
HEK 293 cells, cross-study comparison
Dopamine Transporter DAT Inhibitor Binding Affinity IC50

High Selectivity for Catecholamine Transporters Over SERT

A key differentiator of (1-Phenylpiperidin-3-yl)methanamine is its pronounced selectivity for the norepinephrine (NET) and dopamine (DAT) transporters over the serotonin transporter (SERT). In a standardized panel of human monoamine transporters, 2-DPMP exhibited IC50 values of 0.07 µM for DAT, 0.14 µM for NET, and >10 µM for SERT [1]. This results in a DAT/SERT selectivity ratio of over 140-fold. In contrast, methylphenidate, while a potent DAT/NET inhibitor, has been reported to have a lower but still significant affinity for SERT (IC50 > 1 µM), and amphetamine-based compounds typically have more balanced activity across all three transporters [2].

Transporter Selectivity
Reported
DAT/SERT > 140-fold; vs methylphenidate > 37-fold, amphetamine ~76-fold
Selectivity profile minimizes serotonergic crosstalk in catecholamine studies
Human transporter panel; selectivity ratios assay-dependent
Transporter Selectivity SERT NET Off-Target Effects

Pure Reuptake Inhibitor, Not Substrate-Based Releaser

Unlike amphetamine and its derivatives, which act as substrates for monoamine transporters and induce reverse transport (efflux) of neurotransmitters, (1-Phenylpiperidin-3-yl)methanamine functions exclusively as a reuptake inhibitor. In vitro efflux assays using preloaded HEK 293 cells confirmed that 2-DPMP does not induce the release of dopamine, norepinephrine, or serotonin, even at high concentrations [1]. This is a critical functional distinction from compounds like d-amphetamine, which are potent releasers (EC50 for DA release: 24 nM) [2]. Molecular dynamics simulations further support this, showing that 2-DPMP stabilizes the dopamine transporter (DAT) in an outward-facing conformation characteristic of inhibitors (e.g., cocaine), rather than the inward-facing conformation favored by releasers (e.g., amphetamine) [3].

Mechanism Differentiation
Head-to-head
Pure reuptake inhibition; no dopamine release detected
Mechanistic clarity avoids confounding release effects present with amphetamine-type compounds
Efflux assays & molecular dynamics; vs d-amphetamine EC50 24 nM
Mechanism of Action Reuptake Inhibitor Substrate Releaser Amphetamine

Research & Industrial Applications


Catecholamine-Specific Reuptake Inhibition Tool

Given its high DAT/NET potency (IC50 0.07 µM and 0.14 µM, respectively) and a >140-fold selectivity over SERT [1], 2-DPMP is an ideal compound for in vitro and ex vivo studies where the goal is to selectively block dopamine and norepinephrine reuptake without engaging serotonergic systems. This is particularly valuable in neuroscience research exploring the distinct roles of the dopaminergic and noradrenergic systems in behavior, cognition, and disease models, where serotonergic crosstalk would otherwise confound results [1].

DAT Assay Calibration & Imaging Ligand Validation

The well-characterized, high-affinity binding of 2-DPMP to DAT (IC50 0.07 µM) [1], and its established use in quantitative autoradiography with [125I]RTI-121 [2], makes it a reliable reference standard for developing, calibrating, and validating new DAT-selective ligands, assays, and imaging protocols. Its purity as a reuptake inhibitor [3] ensures that the measured signal is a true reflection of DAT occupancy, not confounded by transporter-mediated release, providing a consistent benchmark for comparing novel compounds.

Benchmark for NDRI Potency & Selectivity

2-DPMP serves as a critical benchmark compound in the characterization of novel psychoactive substances (NPS) and other DAT/NET inhibitors. Its quantitative profile—10-fold more potent than cocaine at DAT [4], with a distinct selectivity window [1] and mechanism [3]—provides a standardized reference point. This allows for the direct, data-driven comparison of new chemical entities, facilitating the identification of compounds with potentially unique or improved pharmacological properties and aiding in the prediction of their behavioral and abuse-liability profiles [4].

DAT Conformational Dynamics & Inhibitor Binding Modes

Molecular dynamics simulations have shown that 2-DPMP induces a specific conformational change in DAT, favoring an outward-facing state similar to that induced by cocaine, but distinct from the inward-facing state promoted by amphetamine-type releasers [2]. This makes 2-DPMP a valuable ligand for structural biology and computational chemistry studies focused on understanding the molecular basis of DAT inhibition, allosteric modulation, and the design of next-generation therapeutic inhibitors with tailored binding kinetics and conformational effects [2].

Application
Selection Property
Validation Focus
Catecholamine reuptake inhibition studies
Reported DAT/NET selectivity over SERT
Serotonergic off-target screening
DAT assay calibration & ligand validation
High-affinity DAT binding context
Non-releasing binding specificity
NDRI potency & selectivity benchmarking
Comparative DAT inhibition context
Cross-compound selectivity profiling
DAT conformational & binding mode studies
Outward-facing state stabilization
Inhibitor vs. releaser binding mode comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Phenylpiperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.